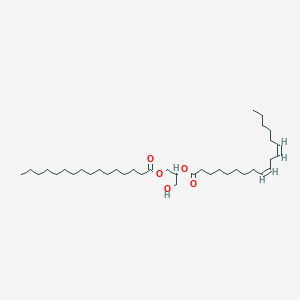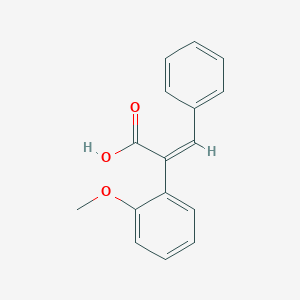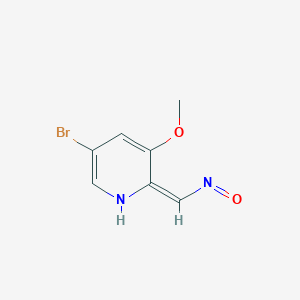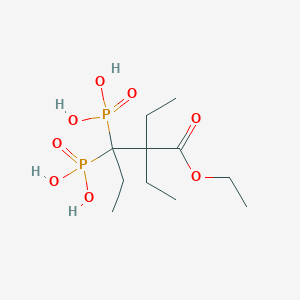![molecular formula C15H13ClN2OS B8260960 5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)
5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyltryptamine . This compound is a naturally occurring psychedelic substance found in various plants and animals. It is notable for its powerful psychoactive properties and has been used traditionally in shamanic rituals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyltryptamine can be synthesized through several methods. One common method involves the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically takes place in an acidic medium, often using acetic acid as a solvent.
Industrial Production Methods
Industrial production of N,N-Dimethyltryptamine is less common due to its legal status in many countries. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, ensuring higher purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, simpler amines, and substituted tryptamines.
Applications De Recherche Scientifique
N,N-Dimethyltryptamine has been extensively studied for its effects on the human brain and its potential therapeutic applications. It is used in:
Chemistry: As a model compound for studying indole chemistry.
Biology: To understand its role in the human brain and its interaction with serotonin receptors.
Medicine: Investigated for its potential in treating mental health disorders such as depression and anxiety.
Industry: Limited industrial applications due to its psychoactive properties and legal restrictions.
Mécanisme D'action
N,N-Dimethyltryptamine exerts its effects primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to altered perception, mood, and cognition. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and neural activity.
Comparaison Avec Des Composés Similaires
N,N-Dimethyltryptamine is often compared to other tryptamines such as:
Psilocybin: Found in magic mushrooms, also a potent psychedelic.
Lysergic acid diethylamide (LSD): A synthetic compound with similar psychoactive effects.
Mescaline: Found in peyote cactus, another naturally occurring psychedelic.
What sets N,N-Dimethyltryptamine apart is its rapid onset and short duration of action, making it unique among psychedelics.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBTFWZVFQFDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(NC(=O)CN=C2S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260885.png)
![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260895.png)











